molecular formula C10H16O4 B6260661 rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid CAS No. 2307772-50-3

rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6260661
CAS No.: 2307772-50-3
M. Wt: 200.2
InChI Key:
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Description

rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is notable for its unique structural features, including a cyclopropane ring substituted with ethoxycarbonyl and carboxylic acid groups, as well as an isopropyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step often involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane or a transition metal catalyst like rhodium or copper complexes.

    Functional Group Introduction: Subsequent steps introduce the ethoxycarbonyl and carboxylic acid groups. This can be achieved through esterification reactions using ethyl chloroformate or similar reagents, followed by hydrolysis to form the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for efficient functional group transformations. Catalysts and reagents are selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound and its analogs are investigated for therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can strain and distort molecular structures, influencing binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1,1-dicarboxylic acid: Lacks the ethoxycarbonyl and isopropyl groups, making it less sterically hindered.

    Ethyl 2-(propan-2-yl)cyclopropane-1-carboxylate: Similar but lacks the carboxylic acid group, affecting its reactivity and solubility.

    2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid: Lacks the isopropyl group, which influences its steric and electronic properties.

Uniqueness

rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid is unique due to its combination of functional groups and chiral centers, which provide distinct reactivity and potential for stereoselective synthesis. This makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in various research fields.

Properties

CAS No.

2307772-50-3

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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